molecular formula C5H9Br B158656 4-Bromo-2-pentene CAS No. 1809-26-3

4-Bromo-2-pentene

Cat. No. B158656
CAS RN: 1809-26-3
M. Wt: 149.03 g/mol
InChI Key: LIPODSDLKCMVON-ONEGZZNKSA-N
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Description

4-Bromo-2-pentene is a chemical compound with the molecular formula C5H9Br . It has a molecular weight of 149.029 Da .


Synthesis Analysis

The synthesis of 4-Bromo-2-pentene could potentially be achieved through a multi-step process involving various reactions . One possible method for synthesizing alkynes, such as 4-Bromo-2-pentene, is through double elimination from a dihaloalkane .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-pentene consists of a five-carbon chain with a double bond between the second and third carbons and a bromine atom attached to the fourth carbon .


Chemical Reactions Analysis

4-Bromo-2-pentene, like other alkenes, can undergo various reactions. For example, it can participate in electrophilic addition reactions with bromine . The addition of bromine to alkenes like 4-Bromo-2-pentene results in the formation of vicinal dibromides .


Physical And Chemical Properties Analysis

4-Bromo-2-pentene has a molecular weight of 149.029 Da . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility would require specific experimental data, which is not available from the current search results.

Scientific Research Applications

Halocyclization Reactions

The halocyclization reaction of 4-penten-1-ol, which is closely related to 4-Bromo-2-pentene, has been investigated using various bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This reaction leads to the formation of halocyclized products like 2-bromomethyltetrahydrofuran. The process involves a two-step reaction where the bromonium species dissociates and is captured by 4-penten-1-ol, highlighting the potential of 4-Bromo-2-pentene in similar halocyclization processes (Cui & Brown, 2000).

Catalytic Dehydrohalogenation

Catalytic dehydrohalogenation of halogenated pentanes, including compounds related to 4-Bromo-2-pentene, has been studied. Molecular clusters of Nb, Mo, Ta, and W halides, and Re chloride, catalyze the dehydrohalogenation to yield pentene. This research points towards the potential application of 4-Bromo-2-pentene in catalytic dehydrohalogenation processes (Kamiguchi et al., 2003).

Hydroisomerization of Olefins

The hydroisomerization of olefins, including cis-2-pentene, which is structurally similar to 4-Bromo-2-pentene, has been catalyzed by tris(triphenylphosphine)rhodium (I) halides. This study indicates the potential use of 4-Bromo-2-pentene in olefin isomerization processes (Bond & Hillyard, 1968).

Bromination Reactions

The bromination of salts with a 4-Penten-2-ynyl side group, similar to the structure of 4-Bromo-2-pentene, was studied, highlighting the addition of bromine molecules at the side groups. This research suggests the reactivity of 4-Bromo-2-pentene in bromination reactions (Saakyan et al., 2001).

Polymerization and Material Science

4-Bromo-2-pentene's related compound, poly-4-methyl-1-pentene, has been studied for its solubility in organic solvents and gas permeation properties, indicating potential applications in membrane technology and materials science (Hou Xiaohuai, 1989).

Mechanism of Action

The mechanism of action for the reaction of 4-Bromo-2-pentene with bromine involves the formation of a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion . This results in the anti-addition of bromine across the double bond .

Safety and Hazards

While specific safety and hazard data for 4-Bromo-2-pentene is not available from the current search results, general safety measures for handling similar organic compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(E)-4-bromopent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPODSDLKCMVON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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